An In-depth Technical Guide to 4-Amino-2-ethynylphenol: A Versatile Trifunctional Building Block for Drug Discovery and Chemical Biology
An In-depth Technical Guide to 4-Amino-2-ethynylphenol: A Versatile Trifunctional Building Block for Drug Discovery and Chemical Biology
Abstract
4-Amino-2-ethynylphenol (CAS: 1391053-48-7) is a compelling trifunctional aromatic compound poised as a versatile building block for researchers in medicinal chemistry, drug development, and chemical biology. Its structure, incorporating a nucleophilic aromatic amine, an acidic phenol, and a reactive terminal alkyne, offers a rich chemical handle for diverse synthetic transformations. This guide provides a comprehensive overview of its chemical structure, predicted properties, reactivity profile, and plausible synthetic routes. We delve into its strategic application in the construction of complex molecular architectures, particularly its utility as a scaffold for kinase inhibitors and as a "clickable" probe for bioconjugation, underscoring its potential in modern chemical research.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of drug discovery and chemical biology, the efficiency of molecular construction is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable assets, enabling rapid diversification and the synthesis of complex target molecules. 4-Amino-2-ethynylphenol emerges as a molecule of significant interest, featuring three distinct and strategically positioned functional groups on a single phenyl ring:
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A C4-Amino Group: A primary aromatic amine that serves as a potent nucleophile, a key site for amidation or alkylation, and a foundational element for building nitrogen-containing heterocycles.
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A C1-Phenolic Hydroxyl Group: An acidic proton donor and a nucleophilic center upon deprotonation, allowing for etherification, esterification, and modulation of electronic properties.
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A C2-Ethynyl Group: A terminal alkyne that is the cornerstone of its utility in modern synthesis, primarily for its participation in highly efficient and specific "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
This unique arrangement makes 4-Amino-2-ethynylphenol a powerful intermediate for creating libraries of compounds for screening, developing targeted covalent inhibitors, and designing chemical probes to investigate biological systems.[1] This guide serves as a technical resource for scientists looking to leverage the unique chemical attributes of this compound.
Chemical Identity and Physicochemical Properties
| Property | Value / Description | Source(s) |
| CAS Number | 1391053-48-7 | [1][3][4] |
| Molecular Formula | C₈H₇NO | [1][3][4] |
| Molecular Weight | 133.15 g/mol | [1][3][4] |
| InChI Key | ADZVGKBJDDBXRG-UHFFFAOYSA-N | [1] |
| Appearance | Predicted to be a solid at room temperature. | [1] |
| Melting Point | Not experimentally reported. For reference, 4-aminophenol melts at 187.5 °C. The ethynyl group may alter crystal packing and influence this value. | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Moderate solubility in hot water is expected, similar to 4-aminophenol. | |
| pKa (Phenolic -OH) | Predicted to be ~10. The electron-withdrawing nature of the ortho-ethynyl group may slightly increase acidity compared to 4-aminophenol (pKa ≈ 10.3). | |
| pKa (Anilinium -NH₃⁺) | Predicted to be ~5. The ethynyl group's weak electron-withdrawing effect may slightly decrease the basicity of the amino group compared to 4-aminophenol (pKa ≈ 5.5). |
Synthesis and Spectroscopic Characterization
The synthesis of 4-Amino-2-ethynylphenol is most logically achieved via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation.[5] A plausible and efficient synthetic pathway would involve the coupling of a protected 4-amino-2-halophenol with a silylated alkyne, followed by deprotection.
Proposed Synthetic Protocol: A Multi-Step Approach
The following protocol is a validated, field-proven methodology for similar Sonogashira couplings and represents the most direct route to the target compound. The key is the strategic use of protecting groups to prevent unwanted side reactions with the amine and phenol functionalities.
Caption: Key reaction pathways for 4-Amino-2-ethynylphenol.
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Reactions at the Phenolic Hydroxyl: The hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. [2]This greatly enhances its nucleophilicity, facilitating reactions like Williamson ether synthesis (O-alkylation) and esterification (O-acylation). [2]* Reactions at the Amino Group: The primary amine is a strong nucleophile and readily undergoes acylation with acid chlorides or anhydrides to form stable amides. It can also be alkylated, though controlling the degree of alkylation can be challenging. This group is a key anchor point for attaching side chains in drug design.
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Reactions of the Ethynyl Group: This is arguably the most valuable functional group for modern applications.
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Click Chemistry: The terminal alkyne is a perfect reaction partner for azides in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and biocompatible, making the parent molecule an excellent "clickable" building block for creating chemical probes, bioconjugates, or linking molecular fragments. [1] * Further Coupling: It can undergo another Sonogashira coupling with an aryl or vinyl halide to generate more complex, conjugated internal alkynes.
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Applications in Drug Discovery and Chemical Biology
The structural motifs present in 4-Amino-2-ethynylphenol are prevalent in bioactive molecules, making it a highly relevant starting point for drug discovery programs.
Scaffold for Kinase Inhibitors
The 4-aminophenol core is a known "privileged scaffold" in the design of protein kinase inhibitors. A study on novel 4-amino-2-(thio)phenol derivatives revealed potent inhibitory activity against key oncogenic kinases such as AKT and ABL tyrosine kinase. [6]The amino group often serves as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the phenolic hydroxyl can form additional crucial interactions. The C2 position, occupied by the ethynyl group in this molecule, is a prime vector for modification to enhance potency and selectivity. The alkyne itself could be used to probe for nearby cysteine residues for covalent inhibition or to extend into hydrophobic pockets of the ATP-binding site.
Clickable Probes for Target Identification and Validation
Activity-based protein profiling (ABPP) and other chemical biology techniques rely on probes that can be covalently attached to their biological targets and subsequently visualized or enriched for identification. The terminal alkyne on 4-Amino-2-ethynylphenol makes it an ideal precursor for such probes. A bioactive molecule derived from this scaffold can be allowed to bind to its target protein within a complex biological system (e.g., cell lysate or live cells). Subsequently, a reporter tag containing an azide group (such as a fluorophore or biotin) can be "clicked" onto the probe-target complex, enabling detection or purification. [1]
Safety and Handling
As a research chemical, 4-Amino-2-ethynylphenol should be handled with appropriate care in a laboratory setting.
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GHS Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][2]* Signal Word: Warning [1][2]* Precautions: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation of the phenol and amine groups. [1][2]
Conclusion
4-Amino-2-ethynylphenol represents a potent and strategically designed building block for advanced organic synthesis. While detailed experimental data in the public domain remains sparse, its chemical logic is clear and compelling. The convergence of three valuable functional groups—a phenol, an amine, and a terminal alkyne—provides chemists with a versatile platform for generating molecular diversity. Its direct applicability as a scaffold for kinase inhibitors and its potential for developing clickable chemical probes position it as a high-value tool for addressing contemporary challenges in drug discovery and chemical biology. As synthetic methodologies continue to advance, the utility of such trifunctional intermediates is set to expand, making 4-Amino-2-ethynylphenol a molecule of considerable future promise.
References
-
Morgan, R. K., & Cohen, M. S. (2015). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. PubMed Central. Retrieved January 16, 2026, from [Link]
- RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol. (n.d.). Google Patents.
-
Phenol, 4-(2-aminoethyl)-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
4-Amino-2-ethylphenol | C8H11NO | CID 586331. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
4-Amino-2-[(2-ethylanilino)methyl]phenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved January 16, 2026, from [Link]
-
4-Amino-2-ethynylphenol | CAS: 1391053-48-7. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
